molecular formula C11H14ClN3 B2354441 3-(Piperazin-1-YL)benzonitrile hydrochloride CAS No. 832735-99-6

3-(Piperazin-1-YL)benzonitrile hydrochloride

Cat. No.: B2354441
CAS No.: 832735-99-6
M. Wt: 223.7
InChI Key: SWHLUGJSJXSHBF-UHFFFAOYSA-N
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Description

3-(Piperazin-1-YL)benzonitrile hydrochloride is a chemical compound with the molecular formula C11H14ClN3 . It is used in research and development .


Synthesis Analysis

The synthesis of structurally similar compounds, such as 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives, involves a multi-step procedure . The structures of these compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a piperazine ring attached to a benzonitrile group . The molecular weight of this compound is 223.70 .


Physical and Chemical Properties Analysis

This compound is a white to yellow powder or crystals . It has a molecular weight of 187.24 and a density of 1.16 . The flash point is 174.3℃ .

Scientific Research Applications

Photo-Induced Electron Transfer

A study on novel piperazine substituted naphthalimide model compounds, including 2-methyl-6-(4-methyl-piperazin-1-yl)-benzo[de] isoquinoline-1,3-dione hydrochloride (NA3), revealed insights into their luminescent properties and photo-induced electron transfer (PET) processes. These compounds demonstrated potential applications in pH sensing and the study of PET mechanisms, essential for understanding molecular interactions in various scientific fields (Gan, Chen, Chang, & Tian, 2003).

Antiviral Activity Against HCV

Research on 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives, including 4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile, showed significant antiviral activity against Hepatitis C Virus (HCV). These compounds, particularly the highly effective HCV inhibitor L0909, block HCV replication by acting on the entry stage, offering a novel mechanism for HCV treatment (Jiang et al., 2020).

Synthesis and Pharmacological Evaluation

A study focused on synthesizing novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, demonstrating their potential for antidepressant and antianxiety activities. This research is significant in the field of medicinal chemistry for developing new therapeutic agents (Kumar et al., 2017).

Safety and Hazards

This compound is classified as a warning under the GHS Pictogram . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled under inert gas and protected from moisture .

Mechanism of Action

Target of Action

3-(Piperazin-1-YL)benzonitrile hydrochloride is a structurally modified derivative of 3-(Piperazin-1-yl)-1,2-benzothiazole . Piperazine derivatives, including this compound, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity . They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Mode of Action

The compound interacts with its targets, primarily dopamine and serotonin receptors, by antagonizing their action This means it binds to these receptors and inhibits their normal function, leading to changes in neurotransmitter levels in the brain

Biochemical Pathways

The compound’s action affects the biochemical pathways of dopamine and serotonin, two critical neurotransmitters in the brain. By antagonizing these receptors, it can alter the balance of these neurotransmitters, potentially leading to changes in mood, behavior, and perception . The downstream effects of these changes can vary widely and are subject to individual differences.

Pharmacokinetics

The compound was evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), and it complied with ro5 , suggesting it has properties conducive to good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its antagonistic effects on dopamine and serotonin receptors. This can lead to changes in neurotransmitter levels and subsequent alterations in mood, behavior, and perception . Some of the synthesized compounds were also found to have antibacterial activity .

Properties

IUPAC Name

3-piperazin-1-ylbenzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c12-9-10-2-1-3-11(8-10)14-6-4-13-5-7-14;/h1-3,8,13H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHLUGJSJXSHBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832735-99-6
Record name 832735-99-6
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